

Stability and Storage of 2-Methoxy-1-heptene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxy-1-heptene

Cat. No.: B14582286

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for **2-Methoxy-1-heptene** (CAS No. 61142-46-9). The information presented herein is compiled from publicly available data for structurally related compounds, including alkyl vinyl ethers and heptene derivatives, in the absence of a dedicated Safety Data Sheet (SDS) for the specified compound. Therefore, the recommendations should be considered as a baseline and adapted as part of a comprehensive laboratory safety and handling protocol.

Chemical Properties and Inherent Stability

2-Methoxy-1-heptene is an unsaturated ether that, like other vinyl ethers, is susceptible to certain degradation pathways. While generally stable under normal, controlled conditions, its reactivity is primarily dictated by the presence of the vinyl and ether functional groups.

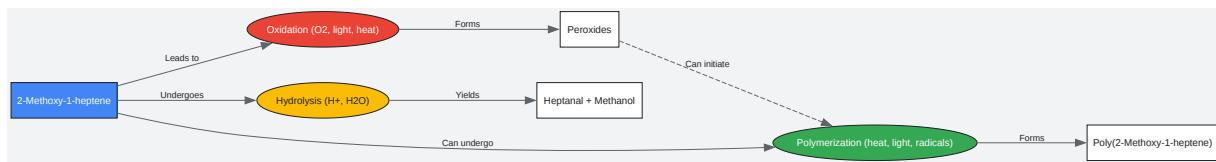
Property	Value/Description	Source
Molecular Formula	C ₈ H ₁₆ O	Inferred
Molecular Weight	128.21 g/mol	Inferred
Appearance	Likely a colorless liquid	Inferred
General Stability	Stable under normal conditions, but sensitive to oxidation.	[1]
Reactivity	Reacts readily with strong acids and bases.	[1]
Flammability	Assumed to be a flammable liquid.	[1][2]

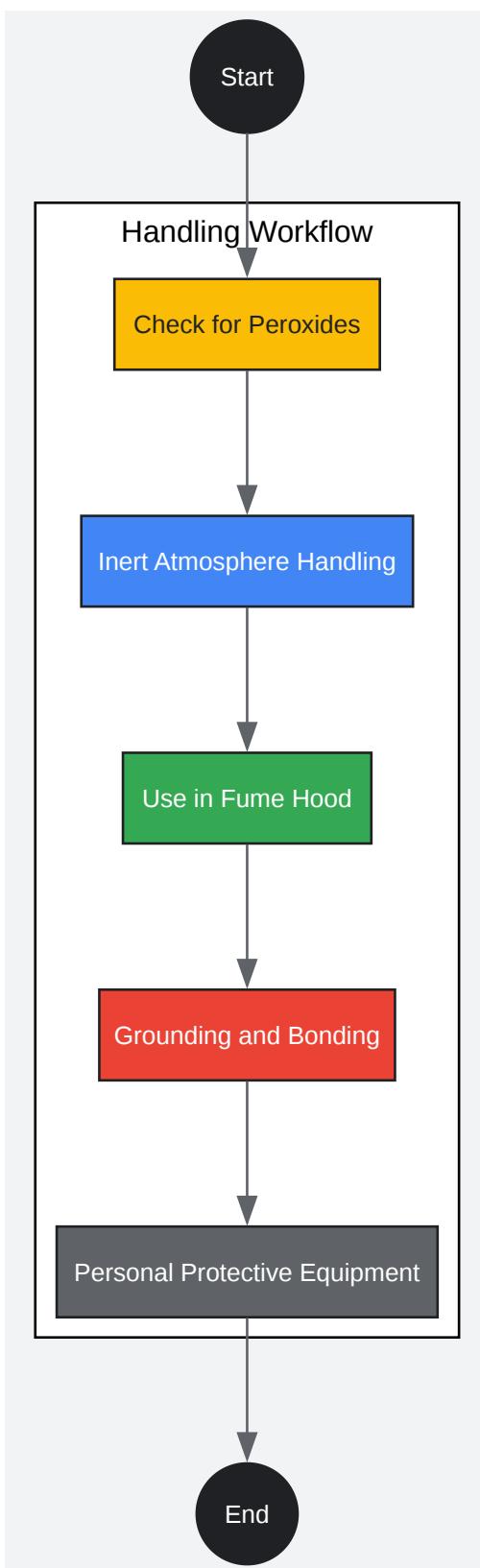
Primary Degradation Pathways

The principal routes of degradation for **2-Methoxy-1-heptene** are anticipated to be oxidation, hydrolysis, and polymerization.

Oxidation

Exposure to oxygen, particularly in the presence of light or heat, can lead to the formation of peroxides.^[3] This is a common degradation pathway for ethers and can result in the formation of unstable and potentially explosive compounds. The accumulation of peroxides can also initiate unwanted polymerization reactions.


Hydrolysis


In the presence of acids, **2-Methoxy-1-heptene** is expected to undergo hydrolysis. This reaction typically cleaves the vinyl ether linkage, yielding heptanal and methanol as the primary products. The reaction is generally acid-catalyzed.

Polymerization

The vinyl group in **2-Methoxy-1-heptene** makes it susceptible to polymerization, which can be initiated by heat, light, or the presence of radical species, including peroxides formed during

oxidation. Uncontrolled polymerization can lead to a change in the physical properties of the material and potentially hazardous pressure buildup in sealed containers.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Stability and Storage of 2-Methoxy-1-heptene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14582286#stability-and-storage-conditions-for-2-methoxy-1-heptene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

